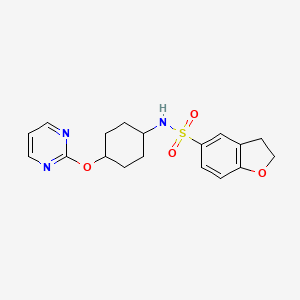

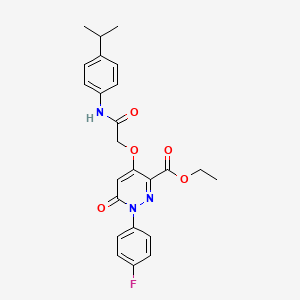

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been studied for its ability to modulate certain biological pathways, making it a promising candidate for drug development. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Sulfonamides are known for their antibacterial properties. They act by inhibiting the bacterial synthesis of folic acid, an essential vitamin for DNA synthesis. For instance, some novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, indicating high activities in certain compounds Azab et al., 2013.

Antimicrobial and Antifungal Applications

The sulfonamide moiety, when incorporated into various molecular frameworks, has been shown to possess antimicrobial and antifungal activities. Research on novel sulfonamide derivatives, including those with pyrimidine structures, has demonstrated their potential in combating microbial and fungal infections Krátký et al., 2012.

Anticancer Applications

Sulfonamide derivatives have also been explored for their anticancer properties. The design and synthesis of sulfonamide-based compounds targeting specific cellular pathways or enzymes can lead to potent anticancer agents. Studies have shown the potential of sulfonamide derivatives in inhibiting tumor growth and acting as radiosensitizers to enhance the effectiveness of radiotherapy Ghorab et al., 2015.

Enzyme Inhibition

Sulfonamides serve as key inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase. These enzymes are critical in physiological processes and disease pathogenesis, making sulfonamides important tools in drug discovery and development Casey et al., 2004.

Drug Design and Development

The structural diversity and functional versatility of sulfonamide-containing compounds make them valuable scaffolds in medicinal chemistry. They have been used to design hybrid compounds with multiple biological activities, addressing the multifactorial nature of diseases like cancer, microbial infections, and metabolic disorders Massah et al., 2022.

Wirkmechanismus

Target of Action

The primary target of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide: interacts with PLK4, inhibiting its activity . This interaction disrupts the process of centriole duplication, thereby affecting cell division and potentially leading to cell death .

Biochemical Pathways

The inhibition of PLK4 by N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide affects the centriole duplication pathway . This disruption can lead to genome instability and cell death, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The pharmacokinetic properties of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide include good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest that the compound has good bioavailability.

Result of Action

At the molecular level, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide inhibits the activity of PLK4, disrupting centriole duplication . At the cellular level, this leads to antiproliferative activity against cancer cells .

Eigenschaften

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJFYQQITHCJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2584029.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)

![1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile](/img/structure/B2584052.png)